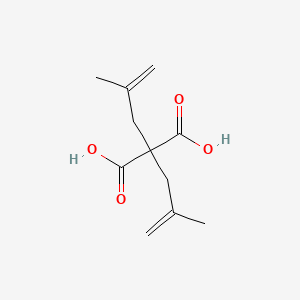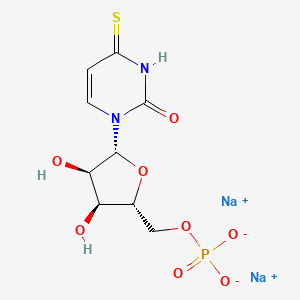
4-Thio-ump disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thio-ump disodium salt, also known as 4-Thiouridine 5’-monophosphate disodium salt, is a chemical compound with the molecular formula C9H11N2Na2O8PS. It is a modified nucleotide where the oxygen atom at the 4-position of the uridine base is replaced by a sulfur atom. This compound is often used in biochemical and molecular biology research due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thio-ump disodium salt typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: N,N,N’,N’-tetramethyl-1,8-diaminonaphthalene is reacted with trichlorophosphate and triethyl phosphate under an inert atmosphere for 5 hours.
Step 2: The reaction mixture is then cooled, and water and triethylamine carbonate are added. The reaction is maintained at 20°C with a pH of 7.4 to 7.6 for 1 hour.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Thio-ump disodium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
4-Thio-ump disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in RNA tagging and tracking experiments to study RNA synthesis, processing, and decay.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of specialized biochemical reagents and diagnostic tools
Mechanism of Action
The mechanism of action of 4-Thio-ump disodium salt involves its incorporation into RNA molecules. The sulfur atom at the 4-position of the uridine base allows for specific tagging and detection of RNA. This modification can affect the stability and function of RNA, making it a valuable tool for studying RNA dynamics and interactions .
Comparison with Similar Compounds
Similar Compounds
4-Thiouridine: Similar to 4-Thio-ump disodium salt but lacks the phosphate group.
5-Fluorouridine: A fluorinated analog of uridine with different chemical properties and applications.
2-Thiouridine: Another sulfur-substituted uridine derivative with distinct biological activities
Uniqueness
This compound is unique due to its specific sulfur substitution at the 4-position, which provides distinct chemical and biological properties. This makes it particularly useful for RNA-related studies and applications where precise tagging and detection are required .
Properties
Molecular Formula |
C9H11N2Na2O8PS |
|---|---|
Molecular Weight |
384.21 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O8PS.2Na/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14;;/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
CVLFRAVGVVLGCJ-WFIJOQBCSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


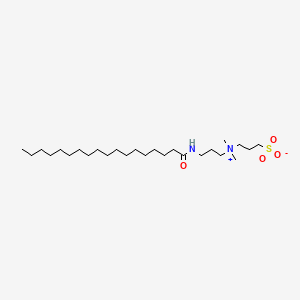
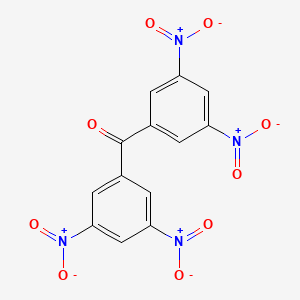
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
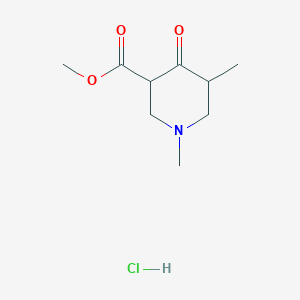
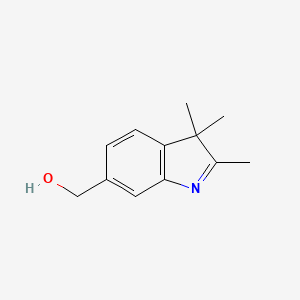

![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)


![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
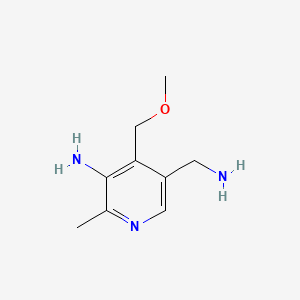
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
